(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chiral compound derived from tetrabenazine, a medication primarily used for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. This compound functions as a potent inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which is essential for the storage and release of neurotransmitters in the brain. The molecular formula of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is C24H38N2O4, with a molecular weight of approximately 418.57 g/mol .
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val belongs to the class of organic compounds known as tetrahydroisoquinolines. It is specifically classified as a dihydrotetrabenazine derivative, characterized by its unique stereochemistry at the 2, 3, and 11b positions. This compound is recognized for its therapeutic potential due to its selective inhibition of VMAT2, making it relevant in neuropharmacology .
The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val typically involves several key steps:
The molecular structure of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val features multiple chiral centers that contribute to its unique pharmacological properties. The compound's structural formula can be represented using the following data:
The stereochemistry at the 2S, 3R, and 11bS positions is critical for its biological activity.
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val primarily undergoes reduction reactions when synthesized from tetrabenazine. It can also participate in various substitution reactions involving its methoxy groups:
These reactions are essential for developing compounds with tailored therapeutic effects.
The mechanism of action for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves its role as a selective inhibitor of VMAT2. By inhibiting this transporter:
This mechanism is particularly relevant in treating disorders characterized by dysregulated neurotransmitter systems such as Huntington's disease and tardive dyskinesia .
The physical and chemical properties of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include:
These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several applications in scientific research:
Chiral resolution remains indispensable for accessing enantiomerically pure intermediates in the synthesis of (2S,3R,11bS)-dihydrotetrabenazine derivatives. The inherent stereochemical complexity of tetrabenazine (TBZ) – a racemic mixture of (3R,11bR)- and (3S,11bS)-enantiomers – necessitates precise separation prior to downstream modifications. Camphorsulfonic acid (CSA) has emerged as the optimal resolving agent, outperforming tartaric acid, dibenzoyl tartaric acid, and nitro-tartranilic acid in both selectivity and crystallinity control. When (±)-TBZ is treated with 0.5 equivalents of (+)-CSA in acetone at 15–20°C, the (3R,11bR)-TBZ salt precipitates with >96% enantiomeric excess (ee) after a single crystallization cycle. This efficiency stems from the thermodynamic differentiation of diastereomeric salts, where the (3R,11bR)-enantiomer forms a less soluble crystalline lattice [1] [7]. Critically, the solvent ratio (1g TBZ:13mL acetone) and temperature control (10–20°C) are pivotal; temperatures <10°C drastically reduce ee due to uncontrolled co-crystallization. Mother liquor recycling via acid-catalyzed racemization (refluxing with CSA) enables near-quantitative yield recovery [3] [7].
Table 1: Performance of Chiral Resolution Agents for Tetrabenazine
Resolving Agent | Solvent | Equivalents | Optical Purity (% ee) | Key Limitation |
---|---|---|---|---|
(+)-Camphorsulfonic acid | Acetone | 0.5 | >96% | Strict temp control required |
(+)-Tartaric acid | Methanol/Water | 1.0 | <40% | Low selectivity |
(+)-Dibenzoyl-D-tartaric acid | Ethanol | 1.0 | 50–60% | High reagent cost |
(2R,3R)-2'-Nitro-tartranilic acid | Acetonitrile | 1.0 | 30–40% | Poor crystallinity |
Reduction of the C2 ketone in resolved (3R,11bR)-TBZ introduces a third chiral center, generating four possible dihydrotetrabenazine (DHTBZ) isomers: (2R,3R,11bR), (2S,3R,11bR), (2R,3S,11bS), and (2S,3S,11bS). Sodium borohydride (NaBH₄) in methanol yields a ≈1:1 mixture of (2R,3R,11bR)- and (2S,3R,11bR)-DHTBZ due to non-selective hydride attack on the planar ketone. The (2S,3R,11bR)-isomer dominates (85% de) when bulkier reductants like L-Selectride (lithium tri-sec-butylborohydride) are employed in tetrahydrofuran at –78°C, exploiting steric hindrance from the isobutyl chain [3] [4]. Enzymatic reduction offers superior stereocontrol: carbonyl reductase selectively produces (2R,3R,11bR)-DHTBZ (>99% ee) via NADPH-dependent hydride transfer to the re face of the carbonyl. However, enzymatic access to the (2S,3R,11bR)-configuration remains inefficient, requiring chemical reduction followed by chromatographic separation [2] [3]. Metabolic studies confirm that in vivo reduction of racemic TBZ primarily yields [−]-α-HTBZ (2S,3S,11bS) and [+]-β-HTBZ (2S,3R,11bR), underscoring the biological relevance of the (2S,3R) configuration [2].
Table 2: Stereoselectivity in TBZ Ketone Reduction
Reduction Method | Conditions | Major Isomer (Config.) | De or ee | Byproduct Formation |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C | (2R,3R,11bR) | ≈50% de | (2S,3R,11bR) isomer |
L-Selectride | THF, –78°C | (2S,3R,11bR) | 85% de | <10% other β-isomers |
Carbonyl Reductase | pH 7.4, 37°C | (2R,3R,11bR) | >99% ee | None detected |
DIBAL-H | Toluene, –40°C | (2R,3R,11bR) | 75% de | Over-reduction products |
The (2S,3R,11bS)-DHTBZ configuration – characterized by cis-fusion between rings C and D – presents three synthetic hurdles: thermodynamic instability, epimerization at C11b, and resolution limitations. Cis-fused DHTBZ isomers exhibit ≈15 kJ/mol higher energy than their trans-counterparts due to A/B ring strain, rendering them prone to epimerization at C11b under acidic or basic conditions. Attempted direct crystallization of (2S,3R,11bS)-DHTBZ salts often fails, necessitating chromatographic purification on chiral stationary phases (CSP) like cellulose tris(3,5-dimethylphenylcarbamate). Additionally, late-stage functionalization (e.g., L-valine conjugation) risks racemization; esterification of (2S,3R,11bS)-DHTBZ using DCC/DMAP must occur below 0°C to prevent epimerization. Recent advances leverage palladium-catalyzed asymmetric allylic alkylation to construct the chiral isobutyl chain early, but overall yields remain <20% across 8–10 steps [3] [4] [10].
Table 3: Configurational Stability of DHTBZ Isomers
Isomer Configuration | Ring Fusion | Relative Energy | Epimerization Risk |
---|---|---|---|
(2R,3R,11bR) | trans | Baseline | Low (pH 1–9) |
(2S,3R,11bR) | trans | +3 kJ/mol | Moderate (pH <3) |
(2S,3R,11bS) | cis | +15 kJ/mol | High (pH 4–10) |
(2R,3S,11bR) | cis | +18 kJ/mol | Very high |
Derivatization strategies for enhancing analytical detection or pharmacokinetics of (2S,3R,11bS)-DHTBZ exhibit trade-offs between stereospecificity and functional group tolerance. Chemical derivatization with N-hydroxysuccinimide-activated L-valine proceeds rapidly (t₁/₂ = 5 min) in acetonitrile but yields 10–15% epimerized byproduct at C11b. Enzymatic coupling using Candida antarctica lipase B (CAL-B) in tert-amyl alcohol achieves >99% retention of configuration but requires 24h for complete conversion. For LC-MS analysis, permethylation enhances sialylated glycan signal 8-fold over underivatized analogs by neutralizing acidic residues and stabilizing labile sialic acids. Conversely, RapiFluor-MS excels for neutral glycans (12-fold sensitivity gain) but is incompatible with tertiary amines in DHTBZ scaffolds [6] [9]. Molecular hybridization strategies – such as conjugating urea pharmacophores to isatin cores – demonstrate synergistic effects: compound 12b (incorporating 4-ureidophenyl) exhibits 87.2% VEGFR-2 inhibition by stabilizing the bioactive conformation through intramolecular H-bonding [8].
Key Advances:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: